molecular formula C7H7F2NO B15335568 3-(Difluoromethyl)-5-methoxypyridine

3-(Difluoromethyl)-5-methoxypyridine

Cat. No.: B15335568
M. Wt: 159.13 g/mol
InChI Key: PLSYGVXSVHDKLK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methoxypyridine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules can enhance their biological activity, metabolic stability, and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . This approach is advantageous as it allows for late-stage functionalization of pyridine-containing compounds, which is valuable in drug discovery.

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-5-methoxypyridine may involve large-scale difluoromethylation processes using metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and biological activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agricultural effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-5-methoxypyridine
  • 3-(Difluoromethyl)-5-chloropyridine
  • 3-(Difluoromethyl)-5-methylpyridine

Uniqueness

3-(Difluoromethyl)-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and agrochemical development .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

3-(difluoromethyl)-5-methoxypyridine

InChI

InChI=1S/C7H7F2NO/c1-11-6-2-5(7(8)9)3-10-4-6/h2-4,7H,1H3

InChI Key

PLSYGVXSVHDKLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(F)F

Origin of Product

United States

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